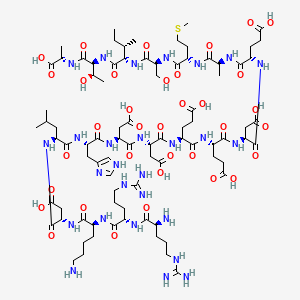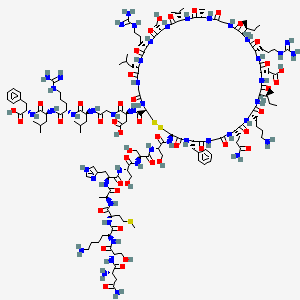
Melanocyte protein Pmel 17 precursor (44-59)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanocyte protein Pmel 17 precursor (44-59) is a segment of the larger melanocyte protein Pmel 17, also known as premelanosome protein. This protein is integral to the formation of melanosomes, which are specialized organelles within melanocytes responsible for the synthesis, storage, and transport of melanin. Melanin is the pigment that gives color to the skin, hair, and eyes. The Pmel 17 protein forms a fibrillar matrix within melanosomes, providing a scaffold for melanin deposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of melanocyte protein Pmel 17 precursor (44-59) typically involves recombinant DNA technology. The gene encoding the Pmel 17 protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of melanocyte protein Pmel 17 precursor (44-59) follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification methods to isolate the protein. The use of genetically modified organisms and optimized growth conditions ensures high yield and purity of the protein .
Analyse Chemischer Reaktionen
Types of Reactions: Melanocyte protein Pmel 17 precursor (44-59) undergoes several post-translational modifications, including glycosylation and proteolytic cleavage. These modifications are crucial for its proper function and localization within melanosomes .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases add sugar moieties to the protein.
Proteolytic Cleavage: Proteases, including proprotein convertases and members of the a disintegrin and metalloproteinase (ADAM) family, cleave the protein at specific sites
Major Products: The major products of these reactions are the mature forms of the Pmel 17 protein, which assemble into amyloid fibrils within melanosomes. These fibrils serve as a template for melanin deposition .
Wissenschaftliche Forschungsanwendungen
Melanocyte protein Pmel 17 precursor (44-59) has several scientific research applications:
Biology: It is used to study the formation and function of melanosomes, as well as the process of melanogenesis.
Medicine: The protein is a critical melanoma antigen, making it a target for cancer immunotherapy. .
Industry: The protein’s role in pigmentation makes it relevant in cosmetic and dermatological research, particularly in the development of skin-lightening agents and treatments for hyperpigmentation
Wirkmechanismus
The melanocyte protein Pmel 17 precursor (44-59) exerts its effects by forming a fibrillar matrix within melanosomes. This matrix provides a scaffold for the deposition of melanin, facilitating the efficient production and storage of the pigment. The protein undergoes several post-translational modifications, including glycosylation and proteolytic cleavage, which are essential for its proper function and localization .
Vergleich Mit ähnlichen Verbindungen
Glycoprotein 100 (gp100): Another melanocyte-specific protein involved in melanosome formation and pigmentation.
Silver locus protein homolog (SILV): A protein with similar functions in melanosome biogenesis and melanin synthesis
Uniqueness: Melanocyte protein Pmel 17 precursor (44-59) is unique in its ability to form amyloid fibrils within melanosomes, a feature not shared by all similar proteins. This property is crucial for its role in providing a scaffold for melanin deposition, distinguishing it from other melanocyte-specific proteins .
Eigenschaften
CAS-Nummer |
195523-86-5 |
|---|---|
Molekularformel |
C95H137N27O28 |
Molekulargewicht |
2105.27 |
Sequenz |
WNRQLYPEWTEAQRLD |
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Melanocyte protein Pmel 17 precursor (44-59) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)




